methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the condensation of 6-fluoro-2-methyl-4-oxoquinazoline with an appropriate thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluorochromone-2-carboxylate: Shares a similar fluorinated structure but differs in its core scaffold.
6-Fluoro-4-hydroxy-2-methylquinoline: Another fluorinated quinoline derivative with distinct chemical properties.
Uniqueness
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its combination of a quinazolinone core with a thiazole moiety, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C20H21FN4O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 2-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21FN4O4S/c1-10(2)7-15-17(19(28)29-4)24-20(30-15)23-16(26)9-25-11(3)22-14-6-5-12(21)8-13(14)18(25)27/h5-6,8,10H,7,9H2,1-4H3,(H,23,24,26) |
InChI Key |
RMENTEGACFCDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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